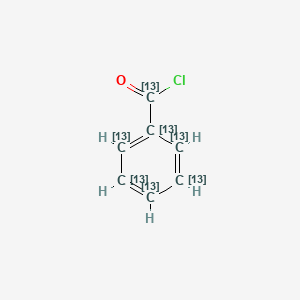

![molecular formula C6H14Cl2N2 B584822 4,7-Diazaspiro[2.5]octane dihydrochloride CAS No. 145122-56-1](/img/structure/B584822.png)

4,7-Diazaspiro[2.5]octane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

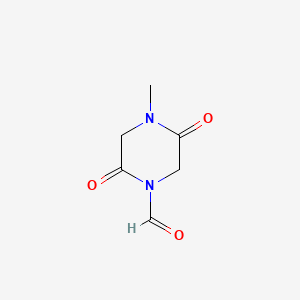

4,7-Diazaspiro[2.5]octane dihydrochloride is a research chemical . It has a molecular weight of 185.1 and its IUPAC name is 4,7-diazaspiro[2.5]octane dihydrochloride .

Synthesis Analysis

The synthesis of 4,7-Diazaspiro[2.5]octane dihydrochloride can be achieved from Cyclopropanecarboxylic acid, 1-[[2-[(phenylmethoxy)carbonyl]amino]acetyl]amino]-, ethyl ester .Molecular Structure Analysis

The InChI code for 4,7-Diazaspiro[2.5]octane dihydrochloride is 1S/C6H12N2.2ClH/c1-2-6(1)5-7-3-4-8-6;;/h7-8H,1-5H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4,7-Diazaspiro[2.5]octane dihydrochloride is a solid substance . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Radioprotective Agent : A derivative of 4,7-Diazaspiro[2.5]octane dihydrochloride, specifically 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, was evaluated for its potential radioprotective properties against lethal doses of X-radiation in mice. It demonstrated significant protective effects, suggesting its potential as a radioprotective agent (Shapiro, Tansy, & Elkin, 1968).

Antimalarial Properties : A novel diazaspiro[3.4]octane series was identified to have activity against multiple stages of the human malaria parasite Plasmodium falciparum. This finding is significant for developing new antimalarial drugs (Le Manach et al., 2021).

Chemical Synthesis : The compound has been used in various chemical syntheses, such as the preparation of two 5‐Oxa‐2,6‐diazaspiro[3.4]octan‐1‐one derivatives via a [3 + 2] cycloaddition reaction (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Synthesis of Medicinally Relevant Frameworks : It's been used in the synthesis of furo[2,3-d]pyrimidine, a framework relevant in medicinal chemistry, via a rearrangement process (Vereshchagin et al., 2015).

Antitubercular Lead : Exploration of the periphery around the 2,6-Diazaspiro[3.4]Octane core identified a potent nitrofuran antitubercular lead, highlighting its potential in tuberculosis treatment (Lukin et al., 2023).

Corrosion Inhibition : Derivatives of 4,7-Diazaspiro[2.5]octane dihydrochloride were studied for their properties as corrosion inhibitors in mild steel, showcasing its application in materials science (Chafiq et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

4,7-diazaspiro[2.5]octane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c1-2-6(1)5-7-3-4-8-6;;/h7-8H,1-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCKCAQLDIGIMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCCN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719915 |

Source

|

| Record name | 4,7-Diazaspiro[2.5]octane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Diazaspiro[2.5]octane dihydrochloride | |

CAS RN |

145122-56-1 |

Source

|

| Record name | 4,7-Diazaspiro[2.5]octane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-diazaspiro[2.5]octane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Methoxybenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584744.png)

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)